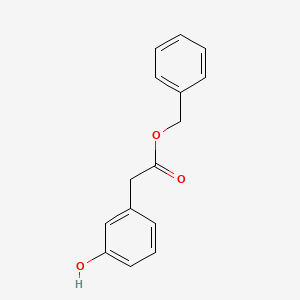Benzyl 3-hydroxyphenylacetate
CAS No.: 295320-25-1
Cat. No.: VC2024782
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 295320-25-1 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | benzyl 2-(3-hydroxyphenyl)acetate |
| Standard InChI | InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
| Standard InChI Key | ALFOBMRIXXPJLQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structure
Benzyl 3-hydroxyphenylacetate is characterized by multiple chemical identifiers that facilitate its unambiguous identification in scientific databases and literature. The compound features a benzyl ester group connected to a phenylacetic acid moiety, with a hydroxyl group positioned at the meta position of the phenyl ring.
Chemical Identifiers
Table 1: Key Chemical Identifiers of Benzyl 3-hydroxyphenylacetate
| Identifier | Value |
|---|---|
| CAS Registry Number | 295320-25-1 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | benzyl 2-(3-hydroxyphenyl)acetate |
| SMILES | OC1=CC=CC(CC(=O)OCC2=CC=CC=C2)=C1 |
| InChI Key | ALFOBMRIXXPJLQ-UHFFFAOYSA-N |
| MDL Number | MFCD04039768 |
| PubChem CID | 7016416 |
This compound is also known by several synonyms including benzyl 2-(3-hydroxyphenyl)acetate, 3-hydroxyphenylacetic acid benzyl ester, and phenylmethyl 2-(3-hydroxyphenyl)acetate .
Physical and Chemical Properties
The physical and chemical properties of Benzyl 3-hydroxyphenylacetate determine its behavior in various chemical environments and applications. These properties are crucial for researchers working with this compound.
Experimentally Determined Properties
Table 2: Physical Properties of Benzyl 3-hydroxyphenylacetate
| Property | Value | Source |
|---|---|---|
| Physical State | Solid (Powder) | |
| Appearance | Cream to pale brown powder | |
| Melting Point | 79-81°C | |
| Purity (Commercial) | 98% |
Predicted Properties
Table 3: Predicted Physicochemical Properties
The well-defined melting point range (79-81°C) reported consistently across multiple sources indicates high purity in commercial preparations of this compound. The predicted high boiling point suggests considerable thermal stability, which can be advantageous for certain chemical reactions requiring elevated temperatures.
Structure-Activity Relationships
Benzyl 3-hydroxyphenylacetate possesses several structural features that contribute to its chemical behavior and potential applications:
-
The hydroxyl group at the meta position of the phenyl ring provides a site for hydrogen bonding and potential derivatization.
-
The benzyl ester group functions as a protecting group for the carboxylic acid functionality, which can be selectively cleaved under appropriate conditions.
-
The phenylacetic acid core structure is found in various biologically active compounds.
The parent compound, 3-hydroxyphenylacetic acid, is described as "a monocarboxylic acid that is phenylacetic acid in which the hydrogen at position 3 on the benzene ring is replaced by a hydroxy group. It has a role as a human xenobiotic metabolite" . This relationship suggests that the benzyl ester derivative might have potential applications in metabolic studies or pharmaceutical development.
Research Applications
Pharmaceutical Intermediate
The compound may serve as a building block in pharmaceutical synthesis, where the benzyl group provides temporary protection of the carboxylic acid functionality during multi-step synthetic procedures.
The compound should be stored at ambient temperature according to supplier recommendations . Commercial sources typically specify a purity of 98%, with assay by gas chromatography confirming ≥97.5% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume